molecular formula C21H22N4O3 B6000920 3-[4-oxo-4-(2-phenylmorpholino)butyl]-1,2,3-benzotriazin-4(3H)-one

3-[4-oxo-4-(2-phenylmorpholino)butyl]-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B6000920
M. Wt: 378.4 g/mol
InChI Key: FOIYCJFSCWEKMV-UHFFFAOYSA-N
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Description

3-[4-oxo-4-(2-phenylmorpholino)butyl]-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that belongs to the class of benzotriazinones This compound is characterized by the presence of a benzotriazinone core, which is a tricyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-oxo-4-(2-phenylmorpholino)butyl]-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, including the formation of the benzotriazinone core and the introduction of the morpholino and phenyl groups. One common synthetic route involves the following steps:

  • Formation of the Benzotriazinone Core: : The benzotriazinone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a carboxylic acid derivative. The reaction is typically carried out under acidic conditions and may require heating to facilitate the cyclization process.

  • Introduction of the Morpholino Group: : The morpholino group can be introduced through a nucleophilic substitution reaction. This step involves the reaction of a suitable morpholine derivative with an appropriate electrophilic intermediate, such as a halogenated benzotriazinone.

  • Introduction of the Phenyl Group: : The phenyl group can be introduced through a Friedel-Crafts acylation reaction. This step involves the reaction of a benzotriazinone derivative with a phenyl acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve scaling up the reaction to larger batch sizes and implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-oxo-4-(2-phenylmorpholino)butyl]-1,2,3-benzotriazin-4(3H)-one can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form various oxidation products, depending on the reaction conditions and the oxidizing agent used.

  • Reduction: : The compound can be reduced to form reduced derivatives, which may have different chemical and physical properties.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reaction conditions may vary depending on the desired oxidation product.

  • Reduction: : Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst. The reaction conditions may vary depending on the desired reduction product.

  • Substitution: : Common reagents for substitution reactions include halogenated derivatives, nucleophiles, and electrophiles. The reaction conditions may vary depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may yield reduced derivatives. Substitution reactions may yield substituted derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. It can also be used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.

  • Medicine: : The compound may have potential applications in medicinal chemistry, such as developing new drugs or therapeutic agents. Its unique chemical structure may allow it to interact with specific molecular targets in the body.

Mechanism of Action

The mechanism of action of 3-[4-oxo-4-(2-phenylmorpholino)butyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways in the body. The compound’s unique chemical structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

3-[4-oxo-4-(2-phenylmorpholino)butyl]-1,2,3-benzotriazin-4(3H)-one can be compared with other similar compounds, such as:

  • Benzotriazinone Derivatives: : These compounds share the benzotriazinone core structure and may have similar chemical properties and reactivity. the presence of different substituents can lead to variations in their biological and chemical properties.

  • Morpholino Derivatives: : These compounds share the morpholino group and may have similar biological activities. the presence of different core structures can lead to variations in their chemical properties and reactivity.

  • Phenyl Derivatives: : These compounds share the phenyl group and may have similar chemical properties and reactivity. the presence of different core structures and substituents can lead to variations in their biological activities.

The uniqueness of this compound lies in its combination of the benzotriazinone core, morpholino group, and phenyl group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-[4-oxo-4-(2-phenylmorpholin-4-yl)butyl]-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-20(24-13-14-28-19(15-24)16-7-2-1-3-8-16)11-6-12-25-21(27)17-9-4-5-10-18(17)22-23-25/h1-5,7-10,19H,6,11-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIYCJFSCWEKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CCCN2C(=O)C3=CC=CC=C3N=N2)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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